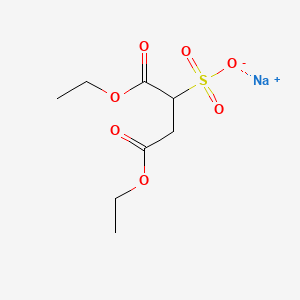![molecular formula C15H20N4O4S B13762804 2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate CAS No. 7077-55-6](/img/structure/B13762804.png)
2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate is a synthetic organic compound known for its vibrant color and applications in various scientific fields. This compound is characterized by the presence of an azo group (-N=N-) linking a dimethylaminophenyl group to a methylpyridinium group, with a methyl sulfate counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(dimethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1-methylpyridinium to form the azo compound. The final product is obtained by treating the azo compound with methyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylpyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyridinium derivatives.
Applications De Recherche Scientifique
2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate has diverse applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of colored materials and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can participate in electron transfer reactions. The dimethylamino group enhances the electron-donating properties, making the compound a good candidate for redox reactions. The methylpyridinium group can interact with various molecular targets, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye with similar structural features but different applications.
Methyl Red: A pH indicator with a similar azo linkage.
Congo Red: A dye used in histology with a similar azo structure.
Uniqueness
2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Propriétés
Numéro CAS |
7077-55-6 |
|---|---|
Formule moléculaire |
C15H20N4O4S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(1-methylpyridin-1-ium-2-yl)diazenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C14H17N4.CH4O4S/c1-17(2)13-9-7-12(8-10-13)15-16-14-6-4-5-11-18(14)3;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
NLEHFKASPKAUJA-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC=C1N=NC2=CC=C(C=C2)N(C)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


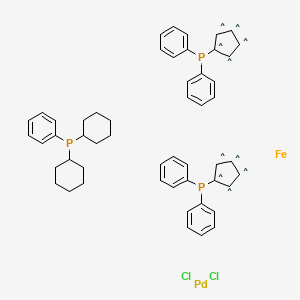
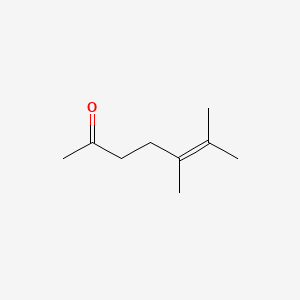


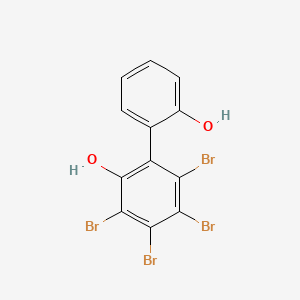
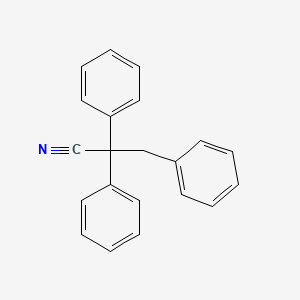
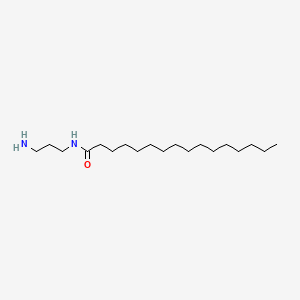
![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
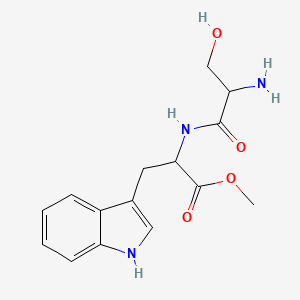
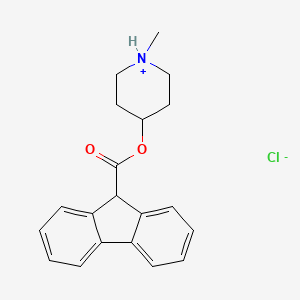
![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)


